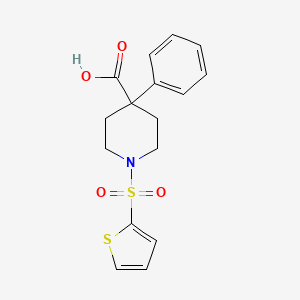![molecular formula C20H20N4O3 B2956400 2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1902986-98-4](/img/structure/B2956400.png)
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a quinoline moiety, a piperidine ring, and a dihydropyridazinone core
作用機序
Target of Action
Compounds with similar structures, such as quinoline derivatives, have been known to interact with key receptor tyrosine kinases (rtks) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (vegfr) and platelet-derived growth factor receptor (pdgfr) kinases .
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets (like rtks) and induce changes that affect the function of these proteins .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with RTKs. These pathways could include signal transduction pathways related to cell growth and proliferation, angiogenesis, and apoptosis . The downstream effects of these interactions could lead to changes in cellular behavior and function.
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal (gi) absorption and good bioavailability .
Result of Action
This could result in reduced cell proliferation and angiogenesis, and increased apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the piperidine nitrogen .
The final step involves the formation of the dihydropyridazinone core, which can be achieved through a cyclization reaction. This step often requires the use of strong acids or bases to facilitate the ring closure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the initial quinoline synthesis .
化学反応の分析
Types of Reactions
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinoline N-oxide
Reduction: Hydroxylated dihydropyridazinone
Substitution: Various substituted piperidine derivatives
科学的研究の応用
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.
Piperidine derivatives: Such as piperidine itself and its various substituted forms, which are used in the synthesis of pharmaceuticals.
Dihydropyridazinone derivatives: Known for their potential as anti-inflammatory and anticancer agents.
Uniqueness
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct pharmacophores: the quinoline moiety, the piperidine ring, and the dihydropyridazinone core. This combination provides a multifaceted approach to interacting with biological targets, potentially leading to enhanced therapeutic effects .
特性
IUPAC Name |
2-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18-7-3-11-22-24(18)14-19(26)23-12-8-16(9-13-23)27-17-6-1-4-15-5-2-10-21-20(15)17/h1-7,10-11,16H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMBFVXPMWZUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2956323.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2956325.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956329.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2956331.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2956332.png)
![2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2956333.png)
![Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2956334.png)



![9,9-dimethyl-6-[2-(3-methylphenoxy)-5-nitrophenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2956339.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2956340.png)
